6-alpha-Fluoro-isoflupredone

Description

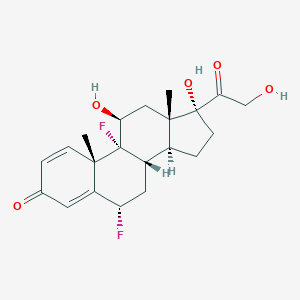

Structure

3D Structure

Properties

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUISBDTYAZRHY-RBKZJGKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160438 | |

| Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

806-29-1 | |

| Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=806-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC77021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000806291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC77021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6α,11β)-6,9-Difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6α,9-Difluoroprednisolone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR5YQC763Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structure of 6-alpha-Fluoro-isoflupredone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-alpha-Fluoro-isoflupredone, a synthetic difluorinated corticosteroid, represents a significant molecule in the landscape of anti-inflammatory agents. Its chemical structure, characterized by the strategic placement of fluorine atoms at the 6-alpha and 9-alpha positions of the prednisolone backbone, imparts potent glucocorticoid activity. This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The synthesis section details the key chemical transformations, including stereoselective fluorination and epoxide ring-opening reactions. The structural aspects are discussed with an emphasis on its stereochemistry. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for the scientific community.

Chemical Structure and Properties

This compound, also known as 6α,9α-Difluoroprednisolone, is a synthetic glucocorticoid. Its chemical structure is systematically named (6α,11β)-6,9-difluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione. The key structural features include a prednisolone core with two fluorine substituents at the 6α and 9α positions, which significantly enhance its anti-inflammatory potency.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C21H26F2O5 |

| Molecular Weight | 396.42 g/mol |

| CAS Number | 806-29-1 |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | (6α,8S,9R,10S,11S,13S,14S,17R) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitable steroid precursor. The key transformations involve the stereoselective introduction of a fluorine atom at the 6α position and the subsequent introduction of a second fluorine atom at the 9α position. A common synthetic strategy involves the use of an enolized intermediate for the 6α-fluorination and the ring-opening of a 9β,11β-epoxide for the 9α-fluorination.

General Synthetic Pathway

The overall synthetic pathway can be conceptualized as a series of strategic chemical modifications to a readily available steroid starting material, such as a 9α-hydroxyprednisolone derivative. The following diagram illustrates the logical flow of the synthesis.

Caption: General synthetic pathway for this compound.

Key Experimental Protocols

The following sections outline the detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established methods for the synthesis of related 6-alpha-fluoro corticosteroids.

2.2.1. Step 1: Formation of the 9β,11β-Epoxide Intermediate

The synthesis often commences with a precursor that can be readily converted to a 9β,11β-epoxide. This is a crucial intermediate for the subsequent introduction of the 9α-fluoro group.

-

Starting Material: A suitable 9α-hydroxy steroid with the desired A-ring diene structure.

-

Procedure:

-

The starting material is typically treated with a dehydrating agent or undergoes a reaction to form a leaving group at the 11α-position.

-

Subsequent treatment with a base promotes the formation of the 9,11-double bond.

-

Epoxidation of the 9,11-double bond, often using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA), yields the 9β,11β-epoxide. The stereoselectivity of the epoxidation is directed by the existing stereocenters in the steroid nucleus.

-

2.2.2. Step 2: Stereoselective 6α-Fluorination

A key step in the synthesis is the stereoselective introduction of the fluorine atom at the 6α-position. This is typically achieved via the fluorination of an enolized form of the steroid.

-

Intermediate: 21-ester of 17-hydroxy-9β,11β-epoxy-pregna-3,5-diene-3,20-dione.

-

Experimental Workflow:

Caption: Workflow for the 6α-fluorination step.

-

Protocol:

-

The 9β,11β-epoxide intermediate is first converted to its 3-enol acetate. This is achieved by reacting the steroid with a reagent like isopropenyl acetate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms a mixture of Δ3,5- and Δ2,4-dienes.

-

The resulting enolized steroid is then subjected to stereoselective fluorination. An electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is commonly used. The reaction is typically carried out in an appropriate solvent system. The steric hindrance of the steroid nucleus directs the fluorinating agent to attack from the alpha-face, resulting in the desired 6α-fluoro stereoisomer with high selectivity.

-

2.2.3. Step 3: 9α-Fluorination via Epoxide Ring Opening

The final key step is the introduction of the 9α-fluoro group through the ring-opening of the 9β,11β-epoxide.

-

Intermediate: 6α-fluoro-17-hydroxy-9β,11β-epoxy-pregna-1,4-diene-3,20-dione 21-acetate.

-

Protocol:

-

The 6α-fluoro-9β,11β-epoxide intermediate is dissolved in a suitable solvent.

-

The solution is then treated with a source of fluoride ions, most commonly hydrofluoric acid (HF). The reaction is typically conducted at low temperatures (-10 to -15 °C) to control reactivity and minimize side reactions.

-

The epoxide ring is opened by the fluoride nucleophile, leading to the formation of the 9α-fluoro-11β-hydroxy functionality.

-

The reaction is quenched, and the product, this compound 21-acetate, is precipitated and collected.

-

If the free 21-hydroxyl compound is desired, the 21-acetate can be hydrolyzed under mild basic conditions (e.g., potassium carbonate in methanol).

-

Table 2: Summary of Key Reaction Parameters (Illustrative)

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| Epoxidation | m-CPBA | Dichloromethane | 0 - 25 | 2 - 6 |

| Enolization | Isopropenyl acetate, p-TSA | Toluene | Reflux | 4 - 8 |

| 6α-Fluorination | Selectfluor® | Acetonitrile/Water | 20 - 30 | 12 - 24 |

| 9α-Fluorination | 70% Hydrofluoric Acid | - | -15 to -10 | 3 - 5 |

| Hydrolysis (optional) | K2CO3 | Methanol/Water | 20 - 25 | 2 - 4 |

Note: These parameters are illustrative and may require optimization for specific substrates and scales.

Structural Characterization

The definitive structure of this compound and its intermediates is confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, including the chemical shifts and coupling constants of the steroidal protons. The signals for the protons at C6 and C11 are of particular interest for confirming the stereochemistry of the fluorine and hydroxyl groups.

-

¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: Directly observes the fluorine nuclei, providing distinct signals for the 6α-F and 9α-F atoms. The chemical shifts and coupling constants (F-F and F-H) are crucial for confirming the identity and stereochemistry of the fluorinated positions.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help to confirm the overall structure.

While specific, publicly available raw spectral data for this compound is not readily found in the literature, commercial suppliers of this compound typically provide a Certificate of Analysis that includes detailed data from these analytical techniques to confirm the identity and purity of the product.

Conclusion

The synthesis of this compound is a well-established, albeit complex, process that relies on key stereoselective reactions to introduce the two critical fluorine atoms. The methodologies described in this guide, primarily centered around the fluorination of enolized intermediates and the ring-opening of epoxides, provide a robust framework for obtaining this potent corticosteroid. The structural integrity of the final product is rigorously confirmed using a suite of modern spectroscopic methods. This technical guide serves as a foundational resource for scientists engaged in the synthesis, development, and analysis of fluorinated corticosteroids.

In-Depth Technical Guide to 6-alpha-Fluoro-isoflupredone: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of 6-alpha-Fluoro-isoflupredone, a potent synthetic glucocorticoid. The information is curated to support research, development, and analytical activities related to this compound.

Core Chemical Properties

This compound, also known as 6α,9α-Difluoroprednisolone, is a white to pale beige solid.[1] The introduction of fluorine at the 6-alpha and 9-alpha positions significantly enhances its glucocorticoid receptor binding and metabolic stability.[2]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C21H26F2O5 | [3] |

| Molar Mass | 396.42 g/mol | [3] |

| Appearance | White to Pale Beige Solid | [1][3] |

| Melting Point | 250-257 °C (decomposes) | [3] |

| Boiling Point | 568.3 ± 50.0 °C (Predicted) | [3] |

| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 297.5 °C | [1] |

| pKa | 11.96 ± 0.70 (Predicted) | [3] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol.[3][4] Poorly soluble in water.[5] | |

| CAS Number | 806-29-1 | [3] |

| Synonyms | 6a,9-difluoro-11b,17,21-trihydroxypregna-1,4-diene-3,20-dione; 6alpha,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione | [1] |

Stability Profile

This compound is noted to be stable at room temperature.[3] However, for the development of stable pharmaceutical formulations and analytical methods, a thorough understanding of its stability under various stress conditions is crucial. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

General Protocol for Forced Degradation Studies

Forced degradation studies are typically performed on a single batch of the drug substance. The material is exposed to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Experimental Protocols for Stability Testing

The following are detailed, albeit generalized, protocols for stress testing applicable to corticosteroids like this compound.

2.2.1. Acid and Base Hydrolysis

-

Protocol: Dissolve the drug substance in a suitable solvent and treat with an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH). The samples are typically kept at room temperature or slightly elevated temperatures for a specified period. Samples are withdrawn at various time points, neutralized, and diluted for analysis.

2.2.2. Oxidative Degradation

-

Protocol: Treat a solution of the drug substance with an oxidizing agent, commonly 3% hydrogen peroxide (H₂O₂), at room temperature. The study is usually conducted for up to 7 days, with samples analyzed at different intervals to monitor the extent of degradation.

2.2.3. Thermal Degradation

-

Protocol: Expose the solid drug substance to elevated temperatures (e.g., 60°C) in a stability chamber. The duration of the study can vary, and samples are analyzed at predetermined time points.

2.2.4. Photolytic Degradation

-

Protocol: Expose the drug substance (both in solid state and in solution) to light as per ICH Q1B guidelines. The recommended exposure is not less than 1.2 million lux hours and 200 watt hours per square meter. Samples should be analyzed for any degradation.

Mechanism of Action: Glucocorticoid Receptor Signaling

As a synthetic glucocorticoid, this compound exerts its anti-inflammatory and immunosuppressive effects by binding to and activating the glucocorticoid receptor (GR).

Upon binding to the ligand in the cytoplasm, the glucocorticoid receptor undergoes a conformational change, dissociates from a multi-protein complex, and translocates to the nucleus. Inside the nucleus, the activated receptor-ligand complex modulates gene expression by binding to glucocorticoid response elements (GREs) on the DNA. This leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.

Glucocorticoid Receptor Signaling Pathway

Caption: Simplified glucocorticoid receptor signaling pathway.

Experimental Protocols

Synthesis of 6-alpha,9-alpha-difluoroprednisolone

The synthesis of 6-alpha,9-alpha-difluoroprednisolone involves a multi-step process. A general approach starts from anecortave dehydroacetate and proceeds through bromo-hydroxy epoxidation, 6-position fluoridation, 9-position fluoridation, and hydrolysis.[3]

A key step in the synthesis of 6-alpha-fluoro corticosteroids is the stereoselective fluorination of an enolized 21-ester of a 17-hydroxy-9β,11β-epoxy intermediate.[4]

Illustrative Synthesis Step: 9-position Fluoridation

-

Reactants: Intermediate from 6-position fluoridation, dichloromethane, tert-butyl hydroquinone, hydrofluoric acid.

-

Procedure: The intermediate is dissolved in dichloromethane with tert-butyl hydroquinone and cooled to approximately -10 to -5°C. Hydrofluoric acid is added dropwise, and the reaction is maintained for about 2 hours. The completion of the reaction is monitored by TLC. The reaction mixture is then poured into ice water and neutralized with an aqueous solution of KOH to a pH of 6-8. The resulting precipitate is filtered, washed, and dried. The crude product is then purified by recrystallization.[3]

Synthesis and Purification Workflow

Caption: General synthesis and purification workflow.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the analysis of this compound and its degradation products. While a specific validated method for this compound is not detailed in the available literature, a general approach for related corticosteroids can be adapted.

General HPLC Method Parameters for Corticosteroids

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: A flow rate of around 1.0 mL/min is often employed.

-

Detector: UV detection is suitable, as corticosteroids have a chromophore that absorbs in the UV range (e.g., 240 nm).

-

Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Example HPLC Protocol for a Related Corticosteroid (Fluorometholone)

-

Column: Reversed-phase C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol-water (70:30, v/v), pH adjusted to 2.5 with orthophosphoric acid.

-

Flow Rate: 1.2 mL/min.

-

Detection: UV at 240 nm.[6]

This guide provides a foundational understanding of the chemical properties and stability of this compound. For specific applications, it is imperative to conduct detailed experimental validation.

References

- 1. EP0030615A1 - 6-Alpha-9-alpha-difluoro-16-beta-methyl-prednisolone-17,21 diesters and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. Preparation method of 6alpha, 9alpha-difluoroprednisolone - Eureka | Patsnap [eureka.patsnap.com]

- 4. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 5. brainly.com [brainly.com]

- 6. fue.edu.eg [fue.edu.eg]

An In-depth Technical Guide on the Core Mechanism of Action of 6-alpha-Fluoro-isoflupredone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-alpha-Fluoro-isoflupredone is a potent synthetic glucocorticoid characterized by the strategic placement of fluorine atoms, which significantly enhances its anti-inflammatory and immunosuppressive activities. This document provides a detailed exploration of its core mechanism of action, focusing on its interaction with the glucocorticoid receptor (GR) and the subsequent downstream signaling cascades that modulate gene expression. This guide synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways.

Introduction

This compound belongs to the corticosteroid class of steroid hormones. Its pharmacological effects are primarily mediated through its high-affinity binding to the glucocorticoid receptor. The introduction of a fluorine atom at the 6-alpha position, in addition to the 9-alpha fluorine present in its parent compound isoflupredone, markedly increases its glucocorticoid potency. This structural modification enhances receptor binding affinity and alters the pharmacokinetic profile of the molecule, leading to a more pronounced therapeutic effect. This guide will dissect the molecular journey of this compound from cellular entry to the modulation of target gene expression.

The Glucocorticoid Receptor Signaling Pathway

The primary mechanism of action of this compound is initiated by its binding to the cytosolic glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1]

2.1. Ligand Binding and Receptor Activation

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the GR. This binding event induces a conformational change in the receptor, leading to the dissociation of a chaperone protein complex, which includes heat shock proteins (Hsp90, Hsp70) and immunophilins. This unmasking of the nuclear localization signals (NLS) is a critical step for the subsequent nuclear translocation of the activated GR-ligand complex.

2.2. Nuclear Translocation and Dimerization

The activated this compound-GR complex rapidly translocates into the nucleus. Inside the nucleus, the complex dimerizes, forming a homodimer that is capable of binding to specific DNA sequences.

2.3. Modulation of Gene Expression

The GR homodimer interacts with DNA at specific sites known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This interaction can lead to either transactivation or transrepression of gene expression.

-

Transactivation: The binding of the GR dimer to positive GREs recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes.

-

Transrepression: The GR can also repress the expression of pro-inflammatory genes. This is often achieved through direct binding to negative GREs (nGREs) or by tethering to other transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory activity.

Quantitative Data

Table 1: Comparative Glucocorticoid Receptor Binding Affinity (Illustrative)

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone |

| Dexamethasone | 100 |

| Prednisolone | 19 |

| Fludrocortisone | 336 |

| This compound | Potency suggests a high RBA (exact value not available) |

Note: This table is for illustrative purposes. The RBA values for dexamethasone, prednisolone, and fludrocortisone are based on published data. The potency of this compound suggests a high RBA, but a precise, publicly available value has not been identified.

Table 2: Genes Modulated by Potent Glucocorticoids (e.g., Dexamethasone)

| Gene | Regulation | Function |

| Up-regulated Genes | ||

| Annexin A1 (Lipocortin 1) | ↑ | Inhibition of phospholipase A2, anti-inflammatory |

| IκBα | ↑ | Inhibition of NF-κB signaling |

| Glucocorticoid-induced leucine zipper (GILZ) | ↑ | Anti-inflammatory and immunomodulatory effects |

| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | ↑ | Dephosphorylation and inactivation of MAP kinases |

| Down-regulated Genes | ||

| Interleukin-1β (IL-1β) | ↓ | Pro-inflammatory cytokine |

| Interleukin-6 (IL-6) | ↓ | Pro-inflammatory cytokine |

| Tumor Necrosis Factor-alpha (TNF-α) | ↓ | Pro-inflammatory cytokine |

| Cyclooxygenase-2 (COX-2) | ↓ | Enzyme involved in prostaglandin synthesis |

| Inducible nitric oxide synthase (iNOS) | ↓ | Enzyme producing nitric oxide, a pro-inflammatory mediator |

This table provides examples of genes known to be regulated by potent glucocorticoids and likely represents the modulation profile of this compound.

Experimental Protocols

4.1. Glucocorticoid Receptor Competitive Binding Assay

This protocol outlines a method to determine the relative binding affinity of a test compound like this compound for the glucocorticoid receptor.

Objective: To determine the IC50 (the concentration of a competitor that displaces 50% of a radiolabeled ligand from the receptor) of this compound.

Materials:

-

Purified recombinant human glucocorticoid receptor

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

-

Unlabeled this compound (test compound)

-

Binding buffer (e.g., Tris-HCl, EDTA, molybdate)

-

Scintillation vials and scintillation fluid

-

Filter apparatus and glass fiber filters

-

Liquid scintillation counter

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled this compound. Prepare a working solution of radiolabeled glucocorticoid and the glucocorticoid receptor in binding buffer.

-

Incubation: In a series of tubes, combine the glucocorticoid receptor, a fixed concentration of radiolabeled glucocorticoid, and varying concentrations of unlabeled this compound. Include control tubes with no competitor (total binding) and tubes with a high concentration of unlabeled dexamethasone (non-specific binding).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

4.2. Measurement of Glucocorticoid-Induced Gene Expression Changes

This protocol describes a method to quantify the changes in the expression of target genes in response to treatment with this compound using quantitative real-time polymerase chain reaction (qRT-PCR).

Objective: To measure the relative mRNA levels of pro- and anti-inflammatory genes in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., macrophages, epithelial cells)

-

This compound

-

Cell culture medium and supplements

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., IL-6, TNF-α, Annexin A1) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qRT-PCR instrument

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified period.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Set up the qRT-PCR reactions by combining the cDNA, qRT-PCR master mix, and specific primers for each target gene and the housekeeping gene.

-

Thermal Cycling: Run the qRT-PCR plate in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound exerts its potent anti-inflammatory and immunosuppressive effects through a well-defined mechanism of action centered on the activation of the glucocorticoid receptor. Its high affinity for the GR, a consequence of its fluorinated structure, initiates a cascade of molecular events that culminate in the beneficial modulation of gene expression. This guide has provided a detailed overview of this mechanism, supported by illustrative data and experimental protocols, to serve as a valuable resource for the scientific community engaged in the research and development of glucocorticoid therapeutics. Further studies to precisely quantify the binding affinity of this compound and to delineate its specific gene regulatory profile will provide even greater insight into its therapeutic potential.

References

6-alpha-Fluoro-isoflupredone: A Technical Guide on Glucocorticoid Receptor Binding Affinity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the glucocorticoid receptor (GR) binding affinity, a critical parameter for assessing the potency and potential therapeutic applications of synthetic corticosteroids. The focus of this document is 6-alpha-Fluoro-isoflupredone, also known as 9-alpha-fluoroprednisolone. Due to the limited availability of direct quantitative binding data for this compound in publicly accessible literature, this guide will provide a comprehensive framework for understanding its potential GR binding characteristics. This will be achieved by presenting comparative data for other clinically relevant fluorinated corticosteroids and detailing the standard experimental methodologies used to determine such affinities.

Glucocorticoid Receptor Binding Affinity: A Comparative Analysis

The binding affinity of a corticosteroid to the glucocorticoid receptor is a primary determinant of its intrinsic potency. High-affinity binding leads to a more stable ligand-receptor complex, which in turn more effectively modulates the transcription of target genes. This property is often quantified by the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) in competitive binding assays, or the relative binding affinity (RBA) compared to a standard like dexamethasone.

To provide a basis for comparison, the following table summarizes the glucocorticoid receptor binding affinities of several widely studied and clinically used corticosteroids.

| Compound | Relative Binding Affinity (RBA)¹ | Reference Compound | Receptor Source |

| Dexamethasone | 100 | Dexamethasone | Human |

| Fluticasone Propionate | 1910 | Dexamethasone | Human |

| Budesonide | Not specified | Dexamethasone | Human |

| Beclomethasone-17-monopropionate | Not specified | Dexamethasone | Human |

¹ Relative Binding Affinity (RBA) is expressed relative to dexamethasone (RBA = 100). Higher values indicate greater binding affinity.

Experimental Protocol: Determination of Glucocorticoid Receptor Binding Affinity

The following section details a representative experimental protocol for determining the glucocorticoid receptor binding affinity of a test compound, such as this compound, using a competitive radioligand binding assay. This methodology is a standard in the field and provides a reliable means of quantifying the interaction between a ligand and its receptor.

Materials and Reagents

-

Radioligand: [³H]-Dexamethasone (a high-affinity GR ligand)

-

Test Compound: this compound (or other unlabeled corticosteroids)

-

Reference Compound: Unlabeled Dexamethasone

-

Receptor Source: Cytosolic extract from cells or tissues expressing the glucocorticoid receptor (e.g., human lung tissue, cultured A549 cells).

-

Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: To separate bound and unbound radioligand.

Experimental Procedure

-

Receptor Preparation: Prepare a cytosolic extract from the chosen cell or tissue source. This typically involves homogenization of the tissue or lysis of the cells in a suitable buffer, followed by centrifugation to pellet cellular debris and nuclei, leaving the cytosolic fraction containing the GR in the supernatant.

-

Competition Assay Setup: In a series of tubes, combine a fixed concentration of the radioligand ([³H]-Dexamethasone) with varying concentrations of the unlabeled test compound (this compound) or the reference compound (unlabeled Dexamethasone).

-

Incubation: Incubate the mixtures to allow the binding to reach equilibrium. The incubation is typically carried out at a low temperature (e.g., 4°C) to minimize degradation of the receptor.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the larger receptor-ligand complexes while allowing the smaller, unbound radioligand to pass through.

-

Quantification of Binding: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

Conclusion

While direct quantitative data on the glucocorticoid receptor binding affinity of this compound remains elusive in the current scientific literature, its molecular structure strongly suggests a high-potency profile. The information and methodologies presented in this technical guide provide a robust framework for researchers and drug development professionals to understand, and experimentally determine, the GR binding characteristics of this and other novel corticosteroid compounds. The comparative data and detailed protocols serve as a valuable resource for the continued exploration and development of potent and selective glucocorticoid receptor modulators.

An In-Depth Technical Guide on the In Vitro and In Vivo Effects of 6-alpha-Fluoro-isoflupredone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-alpha-Fluoro-isoflupredone is a synthetic corticosteroid characterized by the presence of fluorine atoms at both the 6-alpha and 9-alpha positions of the steroid nucleus. This structural modification is known to significantly enhance glucocorticoid potency. This technical guide provides a comprehensive overview of the anticipated in vitro and in vivo effects of this compound, based on the established pharmacology of potent fluorinated corticosteroids. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this paper presents illustrative data from structurally related and well-characterized glucocorticoids to provide a comparative context for its expected high potency. Detailed experimental protocols for key assays relevant to the evaluation of its activity are also provided, accompanied by workflow diagrams to facilitate their implementation in a research setting.

Introduction

Glucocorticoids are a cornerstone in the therapeutic management of inflammatory and autoimmune diseases. The pharmacological activity of these compounds is mediated through their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent anti-inflammatory and immunosuppressive effects. The introduction of fluorine atoms into the steroid structure has been a key strategy in the development of highly potent corticosteroids. Fluorination, particularly at the 6-alpha and 9-alpha positions, is known to increase metabolic stability and enhance the binding affinity to the glucocorticoid receptor. This compound, a difluorinated pregnane derivative (CAS No. 806-29-1), belongs to this class of potent synthetic corticosteroids. This guide will delve into its mechanism of action, expected pharmacological effects, and provide detailed methodologies for its preclinical evaluation.

Mechanism of Action

As a member of the corticosteroid class, this compound exerts its effects by binding to and activating the glucocorticoid receptor.[1] This interaction initiates a cascade of molecular events that ultimately modulate the transcription of target genes.

Upon entering the cell, this compound binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. This binding induces a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus. Once in the nucleus, the activated glucocorticoid receptor complex modulates gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This can either upregulate or downregulate gene transcription.

A primary anti-inflammatory mechanism is the inhibition of pro-inflammatory cytokine production, such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-alpha).[1] Conversely, it promotes the synthesis of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, an enzyme responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.[1]

Figure 1: Glucocorticoid Receptor Signaling Pathway.

In Vitro Effects

The in vitro activity of this compound is expected to be characterized by potent inhibition of inflammatory responses in various cell-based assays. The dual fluorination at the 6α and 9α positions is anticipated to confer high binding affinity to the glucocorticoid receptor.[1]

Data Presentation

Table 1: Illustrative In Vitro Potency of High-Potency Glucocorticoids

| Compound | Assay Type | Cell Line | Endpoint | Potency (IC50/EC50) |

|---|---|---|---|---|

| Clobetasol Propionate | Glucocorticoid Receptor Binding | Human Keratinocytes | Receptor Affinity (Kd) | ~0.2 nM |

| Fluticasone Furoate | LPS-induced TNF-α release | Human Monocytes | Cytokine Inhibition (IC50) | ~0.1 nM |

| Mometasone Furoate | IL-1β-induced IL-6 release | A549 | Cytokine Inhibition (IC50) | ~0.3 nM |

Disclaimer: The data presented in this table is for illustrative purposes only and is derived from published literature on the specified compounds, not this compound. It is intended to provide a general sense of the potency expected from a difluorinated corticosteroid.

Experimental Protocols

This assay determines the affinity of a test compound for the glucocorticoid receptor.

-

Cell Line: Human embryonic kidney (HEK293) cells or other suitable cells overexpressing the human glucocorticoid receptor.

-

Materials:

-

Radiolabeled ligand (e.g., [³H]-dexamethasone)

-

Test compound (this compound)

-

Unlabeled dexamethasone (for non-specific binding)

-

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare whole-cell lysates or cytosolic extracts from the selected cell line.

-

In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the test compound.

-

Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand plus a high concentration of unlabeled dexamethasone (non-specific binding).

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate bound from free radioligand using a method such as filtration through a glass fiber filter.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.

-

Figure 2: Glucocorticoid Receptor Binding Assay Workflow.

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

-

Materials:

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Test compound (this compound)

-

Cell culture medium and supplements

-

ELISA kit for the cytokine of interest (e.g., TNF-α)

-

-

Procedure:

-

Plate the cells at an appropriate density and allow them to adhere/stabilize.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubate for a period sufficient for cytokine release (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine in the supernatant using an ELISA kit.

-

Calculate the percentage inhibition of cytokine release for each concentration of the test compound.

-

Determine the IC50 value (concentration that causes 50% inhibition).

-

Figure 3: Cytokine Suppression Assay Workflow.

In Vivo Effects

The in vivo effects of this compound are expected to be consistent with a highly potent glucocorticoid, demonstrating significant anti-inflammatory and immunosuppressive activity in various animal models.

Data Presentation

As with the in vitro data, specific in vivo efficacy data for this compound is scarce. The following table provides representative data for a potent glucocorticoid in a standard animal model of inflammation.

Table 2: Illustrative In Vivo Efficacy of a Potent Glucocorticoid in the Rat Carrageenan-Induced Paw Edema Model

| Compound | Route of Administration | Dose Range | Endpoint | Efficacy (ED50) |

|---|---|---|---|---|

| Dexamethasone | Oral (p.o.) | 0.01 - 1.0 mg/kg | Inhibition of Paw Edema | ~0.1 mg/kg |

| Indomethacin | Oral (p.o.) | 1 - 30 mg/kg | Inhibition of Paw Edema | ~5 mg/kg |

Disclaimer: This data is for illustrative purposes and represents typical results for dexamethasone in this model. It is not data for this compound but is provided to illustrate the expected high potency.

Experimental Protocols

This is a widely used model to assess the anti-inflammatory activity of a compound.

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

-

Materials:

-

Carrageenan solution (1% w/v in saline)

-

Test compound (this compound) formulated in a suitable vehicle

-

Pletysmometer (for measuring paw volume)

-

-

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer the test compound or vehicle to different groups of animals via the desired route (e.g., oral, intraperitoneal, or topical).

-

After a set pre-treatment time (e.g., 60 minutes for oral administration), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

-

Determine the ED50 (dose that causes 50% inhibition of edema).

-

Figure 4: Carrageenan-Induced Paw Edema Assay Workflow.

Conclusion

This compound is a synthetic difluorinated corticosteroid with a high potential for potent anti-inflammatory and immunosuppressive activity. Its mechanism of action is mediated through the glucocorticoid receptor, leading to the modulation of gene expression and a subsequent reduction in inflammatory mediators. While specific quantitative pharmacological data for this compound is not extensively documented in publicly available sources, its structural characteristics suggest it belongs to the class of high-potency glucocorticoids. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic in vitro and in vivo evaluation of this compound and other novel corticosteroid candidates. Further research is warranted to precisely quantify its therapeutic index and compare its pharmacological profile with existing glucocorticoids.

References

Structure-Activity Relationship of 6-alpha-Fluoro-isoflupredone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-alpha-Fluoro-isoflupredone, a potent synthetic glucocorticoid. The introduction of a fluorine atom at the 6-alpha position significantly influences its biological activity, enhancing its glucocorticoid potency. This document outlines the compound's interaction with the glucocorticoid receptor (GR), its mechanism of action through genomic and non-genomic pathways, and its relative potency compared to other corticosteroids. Detailed experimental protocols for assessing its biological activity and visualizations of key signaling pathways and experimental workflows are provided to support further research and drug development efforts.

Introduction

This compound is a synthetic corticosteroid characterized by the introduction of a fluorine atom at the 6α position of the isoflupredone steroid nucleus. This structural modification is a key determinant of its enhanced glucocorticoid activity. Like other glucocorticoids, its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR), which then acts as a ligand-activated transcription factor to modulate the expression of target genes. This modulation results in potent anti-inflammatory, immunosuppressive, and metabolic effects. Understanding the SAR of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Structure-Activity Relationship

The biological activity of this compound is intrinsically linked to its chemical structure. The key structural features and their impact on activity are summarized below.

The Role of 6-alpha-Fluorination

The introduction of a fluorine atom at the 6α position has a profound impact on the molecule's potency. This modification enhances the glucocorticoid activity of the parent compound, isoflupredone. The high electronegativity of the fluorine atom at this position is thought to influence the conformation of the A-ring of the steroid, leading to an increased binding affinity for the glucocorticoid receptor.

Comparison with Other Corticosteroids

The potency of this compound can be understood by comparing its structural features with those of other well-known corticosteroids.

-

Isoflupredone: The parent compound, isoflupredone (9α-fluoroprednisolone), already possesses significant glucocorticoid activity due to the 9α-fluoro substituent. The addition of the 6α-fluoro group in this compound is expected to further amplify this potency.

-

Dexamethasone: Dexamethasone features a 9α-fluoro group and a 16α-methyl group. While both 6α-fluorination and 16α-methylation enhance glucocorticoid activity, the specific contribution of each substitution to the overall potency and receptor binding affinity can differ.

-

Prednisolone: Prednisolone lacks the fluoro substitutions present in this compound and dexamethasone, rendering it a less potent glucocorticoid.

Quantitative Data Summary

Table 1: Comparative Glucocorticoid Receptor Binding Affinity

| Compound | Key Structural Features | Expected Relative Binding Affinity (RBA) vs. Dexamethasone |

| This compound | 6α-Fluoro, 9α-Fluoro | High (Expected to be comparable to or higher than Dexamethasone) |

| Isoflupredone | 9α-Fluoro | Moderate to High |

| Dexamethasone | 9α-Fluoro, 16α-Methyl | High (Reference) |

| Prednisolone | - | Low |

Table 2: Comparative In Vivo Anti-Inflammatory Potency

| Compound | Expected Relative Potency (ED50) in Carrageenan-Induced Paw Edema Model |

| This compound | High (Low ED50) |

| Isoflupredone | Moderate to High |

| Dexamethasone | High (Low ED50) |

| Prednisolone | Moderate |

Table 3: Comparative In Vitro Potency

| Compound | Expected Relative Potency (IC50) for Inhibition of LPS-Induced Cytokine Release in Macrophages |

| This compound | High (Low IC50) |

| Isoflupredone | Moderate to High |

| Dexamethasone | High (Low IC50) |

| Prednisolone | Moderate |

Table 4: General Pharmacokinetic Parameters of Fluorinated Corticosteroids

| Parameter | General Trend for Fluorinated Corticosteroids |

| Absorption | Generally well-absorbed, route-dependent |

| Distribution | High protein binding |

| Metabolism | Hepatic metabolism, fluorination can increase metabolic stability |

| Elimination | Primarily renal excretion of metabolites |

Signaling Pathways

This compound exerts its effects primarily through the glucocorticoid receptor signaling pathway. This can be broadly divided into genomic and non-genomic mechanisms.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to the cytosolic GR, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the GR dimer binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes.

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathway

Rapid, non-genomic effects of glucocorticoids are mediated by membrane-bound GR (mGR) or cytosolic GR interacting with other signaling molecules, leading to rapid cellular responses that do not require gene transcription.

Caption: Non-genomic signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the structure-activity relationship of this compound.

Glucocorticoid Receptor Binding Assay (Whole-Cell Competitive Binding Assay)

This protocol determines the binding affinity of this compound for the glucocorticoid receptor.

Workflow:

Caption: Workflow for a whole-cell glucocorticoid receptor binding assay.

Methodology:

-

Cell Culture: Culture human lung adenocarcinoma A549 cells, which endogenously express GR, in a suitable medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest the cells and wash them with a serum-free medium. Resuspend the cells in the binding buffer.

-

Competitive Binding: In a multi-well plate, incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with increasing concentrations of unlabeled this compound and the cell suspension. Include wells for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the plate at 37°C for a specified time to reach equilibrium.

-

Separation: Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The cells with bound radioligand will be trapped on the filter.

-

Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This in vivo model assesses the anti-inflammatory potency of this compound.

Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

-

Animal Groups: Use male Wistar rats (180-200 g) and divide them into several groups: a control group (vehicle), a positive control group (e.g., dexamethasone), and experimental groups receiving different doses of this compound.

-

Drug Administration: Administer the test compounds or vehicle by a suitable route (e.g., intraperitoneally) one hour before the carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after.

-

Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage of inhibition of edema for the drug-treated groups compared to the control group. Calculate the ED50 (the dose that causes a 50% reduction in edema).

In Vitro Anti-Inflammatory Activity (LPS-Induced Cytokine Release in Macrophages)

This cell-based assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines.

Workflow:

Caption: Workflow for LPS-induced cytokine release assay in macrophages.

Methodology:

-

Cell Culture: Plate RAW 264.7 murine macrophage cells in a multi-well plate and allow them to adhere overnight.

-

Drug Treatment: Pre-incubate the cells with various concentrations of this compound for one hour.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate an inflammatory response and incubate for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants from each well.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each drug concentration compared to the LPS-stimulated control. Determine the IC50 value (the concentration that causes 50% inhibition of cytokine release).

Conclusion

The structure-activity relationship of this compound highlights the critical role of 6α-fluorination in enhancing its glucocorticoid potency. This modification is expected to increase its binding affinity for the glucocorticoid receptor, leading to potent anti-inflammatory and immunosuppressive effects. While specific quantitative data for this compound is limited, the provided comparative analysis and detailed experimental protocols offer a robust framework for its further investigation and development. The visualization of the signaling pathways and experimental workflows serves as a valuable tool for researchers in the field of corticosteroid drug discovery. Future studies should focus on generating precise quantitative data for this compound to fully elucidate its therapeutic potential.

6-alpha-Fluoro-isoflupredone: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-alpha-Fluoro-isoflupredone, a synthetic difluorinated corticosteroid, represents a significant advancement in the field of anti-inflammatory therapeutics. The strategic introduction of fluorine atoms at the 6-alpha and 9-alpha positions of the prednisolone backbone markedly enhances its glucocorticoid potency while maintaining a manageable safety profile. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological activity of this compound and related compounds. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, experimental evaluation, and physicochemical properties.

Discovery and History

The development of this compound is rooted in the broader history of corticosteroid research, which has consistently sought to enhance the anti-inflammatory efficacy of these molecules while minimizing undesirable side effects. The introduction of a fluorine atom at the 9-alpha position of the steroid nucleus was a pivotal discovery in the 1950s, leading to a significant increase in glucocorticoid and mineralocorticoid activity.

Subsequent research focused on further modifications of the steroid structure to improve the therapeutic index. The synthesis of 6-alpha-fluorinated corticosteroids marked another key milestone. It was discovered that the introduction of a fluorine atom at the 6-alpha position could further potentiate the anti-inflammatory effects. This led to the development of a series of potent topical and systemic anti-inflammatory agents.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological activity and formulation.

| Property | Value | Reference |

| Chemical Name | (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | [2] |

| CAS Number | 806-29-1 | [2] |

| Molecular Formula | C21H26F2O5 | [3] |

| Molecular Weight | 396.42 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 250-257 °C (decomposes) | [3] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [3] |

Synthesis

The synthesis of 6-alpha,9-alpha-difluorinated corticosteroids like this compound is a multi-step process that requires precise control of stereochemistry, a critical factor for its biological activity. The key steps involve the stereoselective introduction of fluorine at the 6-alpha and 9-alpha positions.

General Synthetic Strategy

A common strategy for the synthesis of 6-alpha-fluoro corticosteroids involves the use of an epoxide intermediate[4]. This method allows for the highly stereoselective introduction of the fluorine atom at the 6-alpha position. The subsequent introduction of the 9-alpha-fluoro group can be achieved through the opening of a 9,11-epoxide with a fluorine source, such as hydrogen fluoride[4].

Illustrative Experimental Protocol for the Synthesis of a 6-alpha,9-alpha-Difluoroprednisolone Derivative

The following is a generalized experimental protocol based on patent literature for the synthesis of related 6-alpha,9-alpha-difluorinated corticosteroids. This should be considered illustrative, and specific reaction conditions would need to be optimized for the synthesis of this compound.

Step 1: Epoxidation A suitable prednisolone derivative is treated with a peroxy acid (e.g., m-chloroperoxybenzoic acid) to form the corresponding 9,11-epoxide.

Step 2: 6-alpha-Fluorination The 3-enol acetate of the 9,11-epoxy intermediate is prepared and then reacted with a stereoselective fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to introduce the fluorine atom at the 6-alpha position.

Step 3: 9-alpha-Fluorination and Epoxide Opening The 6-alpha-fluoro-9,11-epoxy intermediate is then treated with a source of fluoride, typically hydrogen fluoride in a suitable solvent, to open the epoxide ring and introduce the 9-alpha-fluoro group.

Step 4: Deprotection and Purification Any protecting groups used during the synthesis are removed, and the final product is purified using techniques such as recrystallization or chromatography.

Biological Activity and Mechanism of Action

Glucocorticoid Receptor Binding and Signaling Pathway

This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor.

The binding of this compound to the cytoplasmic GR triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes.

References

- 1. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 2. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

- 3. 806-29-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Preparation method of 6alpha, 9alpha-difluoroprednisolone - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for 6-alpha-Fluoro-isoflupredone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-alpha-Fluoro-isoflupredone, also known as 6α,9α-Difluoroprednisolone, is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its chemical structure, featuring fluorine atoms at both the 6-alpha and 9-alpha positions, enhances its binding affinity for the glucocorticoid receptor and improves its metabolic stability.[1] These characteristics make it a subject of interest for the development of new anti-inflammatory therapies.[1][3] This document provides detailed experimental protocols for the characterization and evaluation of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 806-29-1 | [1] |

| Molecular Formula | C21H26F2O5 | [2] |

| Molar Mass | 396.42 g/mol | [2] |

| Appearance | White to Pale Beige Solid | [2] |

| Melting Point | 250-257 °C (decomposed) | [2] |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol | [2] |

Mechanism of Action: Glucocorticoid Receptor Signaling

As a glucocorticoid, this compound exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins. The activated steroid-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The complex interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes.

The net effect is the suppression of pro-inflammatory cytokines and an increase in anti-inflammatory proteins.[1]

Quantitative Data: Glucocorticoid Receptor Binding Affinity

| Compound | Dissociation Constant (Kd) (nM) | Relative Binding Affinity (RBA) vs. Dexamethasone |

| Dexamethasone | 5.0 - 9.36 | 100 |

| Prednisolone | ~25 | ~20 |

| Budesonide | ~1.7 | ~294 |

| Fluticasone Propionate | 0.49 - 0.5 | 1800 - 1910 |

| This compound | Data not available | Data not available |

Note: The Kd and RBA values can vary depending on the assay conditions. The data presented here is a synthesis from multiple sources and should be considered illustrative.

Experimental Protocols

Synthesis of this compound (General Method)

The synthesis of 6-alpha-fluoro corticosteroids is a multi-step process that requires careful control of stereochemistry. A common strategy involves the stereoselective fluorination of an enolized ester precursor.

Disclaimer: The following is a generalized protocol based on methods for related compounds and may require optimization.

Protocol:

-

Enolization: The isoflupredone precursor is treated with a suitable base to form the enolate.

-

Fluorination: A stereoselective fluorinating agent, such as Selectfluor®, is added to introduce the fluorine atom at the 6-alpha position.

-

Hydrolysis: The ester group at the 21-position is hydrolyzed to yield the final product.

-

Purification: The crude product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

In Vitro Anti-inflammatory Activity Assay

This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium to achieve the desired final concentrations.

-

Pre-treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.

-

Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Incubation: Incubate the plates for 18-24 hours.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value.

In Vivo Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema Model

This in vivo model is used to assess the topical anti-inflammatory activity of this compound.

Protocol:

-

Animal Acclimatization: Acclimatize male Swiss albino mice for at least one week before the experiment.

-

Induction of Inflammation: Topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

-

Treatment: At a specified time after TPA application (e.g., 30 minutes), topically apply a solution of this compound to the right ear. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) should be included.

-

Measurement of Edema: After a set period (e.g., 4-6 hours), sacrifice the mice and take a biopsy from both ears using a standard-sized punch.

-

Data Analysis: Weigh the ear biopsies. The difference in weight between the right (treated) and left (control) ear punches is a measure of the edema. Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method for assessing the purity of a this compound sample.

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. The specific gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240 nm.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of any impurities.

Conclusion

The protocols and data presented in this document provide a framework for the experimental evaluation of this compound. Researchers can utilize these methods to further investigate its pharmacological properties and potential as a therapeutic agent for inflammatory and autoimmune diseases. It is important to note that while some protocols are based on established methods for similar compounds, optimization may be necessary for specific experimental conditions.

References

Application Notes and Protocols for Cell Culture Assays Using 6-alpha-Fluoro-isoflupredone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-alpha-Fluoro-isoflupredone is a potent synthetic glucocorticoid, a class of steroid hormones that play crucial roles in regulating inflammation, immune responses, and cellular metabolism. As a fluorinated derivative of prednisolone, this compound is expected to exhibit high affinity for the glucocorticoid receptor (GR), leading to robust anti-inflammatory and immunosuppressive effects. These properties make it a compound of significant interest for research and development in inflammatory diseases, autoimmune disorders, and oncology.

This document provides detailed application notes and protocols for utilizing this compound in various cell culture assays to characterize its biological activity. The provided methodologies are designed to guide researchers in assessing its potency and efficacy in vitro.

Mechanism of Action: Glucocorticoid Receptor Signaling

Glucocorticoids like this compound exert their effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway:

-

Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. This compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the GR.

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of chaperone proteins. This exposes a nuclear localization signal, facilitating the translocation of the activated GR-ligand complex into the nucleus.

-

Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This can lead to:

-

Transactivation: Upregulation of anti-inflammatory genes.

-

Transrepression: Downregulation of pro-inflammatory genes, often through interference with other transcription factors like NF-κB and AP-1.

-

Non-Genomic Pathway: Rapid, non-genomic effects can also occur through GR-mediated interactions with other signaling proteins in the cytoplasm.

Data Presentation: Potency of Glucocorticoids

While specific IC50 values for this compound are not widely published, its high degree of fluorination suggests a potency that is likely comparable to or greater than other potent synthetic glucocorticoids like dexamethasone. The following tables provide illustrative data for dexamethasone in common cell-based assays, which can serve as a reference for designing experiments with this compound. Researchers should perform dose-response studies to determine the precise potency of this compound in their specific assay system.

Table 1: Illustrative IC50 Values for Dexamethasone in Anti-Inflammatory Assays